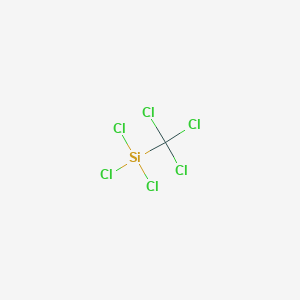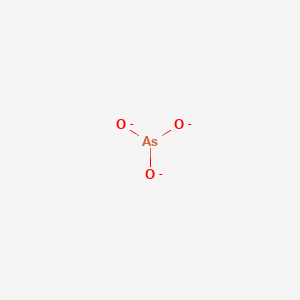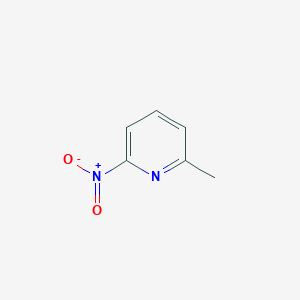
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, nitro, and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- typically involves the nitration of 2-chloro-3-[(propan-2-yl)oxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of benzene, followed by nitration and subsequent etherification with isopropanol. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Reduction: 2-Chloro-1-amino-3-[(propan-2-yl)oxy]benzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
2-Chloro-1-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered.
1-Chloro-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
3-Nitro-4-chlorophenol: Contains a hydroxyl group instead of an isopropoxy group.
Uniqueness: Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where steric and electronic effects are crucial.
Propriétés
Numéro CAS |
16762-86-0 |
|---|---|
Formule moléculaire |
C9H10ClNO3 |
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
2-chloro-1-nitro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3 |
Clé InChI |
XVRNJDAHMXATSJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
SMILES canonique |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Synonymes |
Benzene, 2-chloro-1-(1-methylethoxy)-3-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)






![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)






